molecular formula C28H24N4O5 B11629793 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11629793
M. Wt: 496.5 g/mol
InChI Key: KEHSUHILJKGKRC-LPYMAVHISA-N
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Description

2-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, diazinane, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and furan moieties can be oxidized under specific conditions.

    Reduction: The diazinane ring can be reduced to form different derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the diazinane and furan rings contribute to its overall activity. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through modulation of specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Diazinane Derivatives: Compounds such as diazinane-2,4-dione.

    Furan Derivatives: Compounds like furan-2-carboxylic acid.

Uniqueness

What sets 2-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of three different heterocyclic moieties, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C28H24N4O5/c1-17-7-5-11-23(18(17)2)32-27(35)22(26(34)30-28(32)36)13-19-15-31(24-10-4-3-9-21(19)24)16-25(33)29-14-20-8-6-12-37-20/h3-13,15H,14,16H2,1-2H3,(H,29,33)(H,30,34,36)/b22-13+

InChI Key

KEHSUHILJKGKRC-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)C(=O)NC2=O)C

Origin of Product

United States

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